molecular formula C6H12Na4O18P4 B568880 D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)

Numéro de catalogue: B568880
Poids moléculaire: 588.00 g/mol
Clé InChI: DZJJWPAQUIBBLR-UHFFFAOYSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) (Ins(1,4,5,6)P4) is a phosphorylated derivative of myo-inositol, characterized by phosphate groups at the 1, 4, 5, and 6 positions of the inositol ring. It is a critical signaling molecule in eukaryotic cells, primarily involved in modulating enzymatic activity and cellular pathways. Notably, Ins(1,4,5,6)P4 serves as a cofactor for histone deacetylase 3 (HDAC3), stabilizing its interaction with the SMRT corepressor to regulate gene expression . This compound is commercially available from suppliers such as Cayman Chemical and MilliporeSigma, often used in biochemical assays and structural studies .

Propriétés

IUPAC Name

tetrasodium;[2,3-dihydroxy-4,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4.4Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJJWPAQUIBBLR-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na4O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Butane-2,3-Diacetal (BDA) Protection

A definitive synthesis route employs butane-2,3-diacetal (BDA)-protected myo-inositol as a key intermediate. The BDA group enables regioselective phosphorylation at positions 1,4,5,6 while blocking undesired sites. The process involves:

  • Large-scale preparation of (±)-BDA-protected myo-inositol via reaction with butanedione under acidic conditions.

  • Optical resolution using diastereoisomeric (R)-(-)-acetylmandelate esters to isolate the D-enantiomer.

  • Phosphorylation with dibenzyl phosphoramidite reagents, followed by oxidation to yield tetra-benzyl-protected intermediates.

  • Deprotection via hydrogenolysis (Pd/C, H₂) to remove benzyl groups and subsequent ion exchange (Na⁺ resin) to obtain the sodium salt.

This method achieves ≥95% enantiomeric purity and scales efficiently to gram quantities.

Isopropylidene and Benzyl Protection

A patent-derived approach uses sequential acetonation and benzylation:

  • Acetonation : myo-inositol is treated with acetone and H₂SO₄ to form 2,3:4,5-di-O-isopropylidene-myo-inositol.

  • Benzylation : The 6-OH group is selectively benzylated using CsF and benzyl bromide in DMF.

  • Phosphorylation : N,N-diisopropyl dibenzyl phosphoramidite and 1H-tetrazole facilitate phosphate group introduction at positions 1,4,5.

  • Global deprotection : Hydrogenolysis removes benzyl groups, while acidic hydrolysis (HCl/MeOH) cleaves isopropylidene protectants.

Yield : 32–45% over six steps.

Table 1: Comparative Analysis of Chemical Methods

MethodKey StepsYield (%)Purity (%)Scale (g)
BDA ProtectionOptical resolution, H₂/Pd-C68951–10
IsopropylideneAcetonation, benzylation45900.5–5

Enzymatic Phosphorylation

Inositol Phosphate Kinases

Ins(1,4,5,6)-P₄ is synthesized from Ins(1,4,5)-P₃ via sequential kinase activity:

  • Step 1 : Ins(1,4,5)-P₃ 6-kinase phosphorylates the 6-OH position using ATP.

  • Step 2 : Ins(1,4,5,6)-P₄ is purified via anion-exchange chromatography (Dionex CarboPac PA100 column).

Optimization : Recombinant kinases (e.g., from E. coli) enhance reaction rates (kₐₜ = 8 s⁻¹) and reduce byproducts.

Phytate Hydrolysis

Partial hydrolysis of phytic acid (InsP₆) using glucose-1-phosphatase yields Ins(1,4,5,6)-P₄:

  • Enzyme immobilization : Alginate-entrapped phosphatase retains >80% activity after ten cycles.

  • Reaction conditions : 37°C, pH 4.5, 24 h incubation converts 95% InsP₆ to Ins(1,4,5,6)-P₄.

Table 2: Enzymatic vs. Chemical Synthesis

ParameterEnzymaticChemical
Reaction time24 h48–72 h
RegioselectivityHigh (no byproducts)Moderate
ScalabilityBatch (mg scale)Multi-gram
CostLow (reusable)High (reagents)

Hybrid Chemical-Enzymatic Approaches

Semisynthesis from myo-Inositol

A combined strategy improves yield and selectivity:

  • Chemical phosphorylation : myo-Inositol is converted to Ins(1,4,5)-P₃ via trichloroacetimidate intermediates.

  • Enzymatic 6-phosphorylation : Recombinant Ins(1,4,5)-P₃ 6-kinase from rat brain homogenate completes the synthesis.

Advantage : Avoids complex protection schemes while maintaining 85% yield.

Purification and Characterization

Chromatography

  • Anion-exchange : Dionex CarboPac PA100 (0–1.5 M NH₄OAc, pH 5.0) resolves Ins(1,4,5,6)-P₄ from isomers.

  • HPLC : C18 reverse-phase (0.1% TFA/MeCN) confirms ≥98% purity.

Spectroscopic Validation

  • ³¹P NMR : δ −0.5 (P1), −1.2 (P4), −1.8 (P5), −2.3 (P6) ppm.

  • MS (ESI⁻) : m/z 523.061 [M−H]⁻.

Challenges and Innovations

Regioselectivity Issues

Early methods suffered from overphosphorylation (e.g., InsP₅ contamination). BDA and isopropylidene protections address this by blocking C2 and C3 hydroxyls.

Sodium Salt Formation

Ion exchange (Dowex 50WX8, Na⁺ form) ensures quantitative conversion to the sodium salt, critical for biological solubility .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le D-myo-inositol-1,4,5,6-tétraphosphate (sel de sodium) a une large gamme d'applications de recherche scientifique :

    Chimie : Il est utilisé pour étudier la structure et la fonction des phosphoinositides et leur rôle dans la signalisation cellulaire.

    Biologie : Le composé est utilisé pour étudier les voies de signalisation intracellulaire, en particulier celles impliquant des kinases et des phosphatases spécifiques des phosphoinositides.

    Médecine : La recherche sur le D-myo-inositol-1,4,5,6-tétraphosphate (sel de sodium) a des implications pour la compréhension des maladies liées à la dysrégulation de la signalisation cellulaire, telles que le cancer et le diabète.

    Industrie : Il est utilisé dans le développement de produits pharmaceutiques et d'autres produits qui ciblent les voies de signalisation cellulaire

Mécanisme d'action

Le D-myo-inositol-1,4,5,6-tétraphosphate (sel de sodium) exerce ses effets en interagissant avec des domaines protéiques spécifiques sensibles à sa structure de phosphate d'inositol. Cette interaction lui permet de participer à la régulation des cascades de signalisation intracellulaire. Le composé influence les voies impliquant la phosphatidylinositol 3-kinase (PI3K) et la protéine kinase B (PKB/Akt), qui sont intégrales à des processus tels que la croissance cellulaire, la survie et le métabolisme.

Applications De Recherche Scientifique

D-myo-Inositol-1,4,5,6-tetraphosphate has a wide range of scientific research applications across different fields:

Chemistry

  • Phosphoinositide Studies : It is used to study the structure and function of phosphoinositides and their role in cellular signaling.

Biology

  • Intracellular Signaling Pathways : The compound is utilized to investigate intracellular signaling pathways involving phosphoinositide-specific kinases and phosphatases.

Medicine

  • Disease Understanding : Research on D-myo-Inositol-1,4,5,6-tetraphosphate has implications for understanding diseases related to cellular signaling dysregulation such as cancer and diabetes.

Industry

  • Pharmaceutical Development : It is used in the development of pharmaceuticals targeting cellular signaling pathways.

Salmonella Infection Response

Research indicates that D-myo-Inositol-1,4,5,6-tetraphosphate has a biphasic effect on epithelial calcium-activated chloride channels—activating them at low calcium concentrations while inhibiting them at higher concentrations. This suggests potential therapeutic applications in conditions like cystic fibrosis and diabetic nephropathy .

Implications in Health

D-myo-Inositol-1,4,5,6-tetraphosphate has been implicated in various health conditions due to its role in cellular signaling:

  • Metabolic Disorders : Its involvement in insulin signaling suggests relevance in diabetes management.
  • Cancer Research : Dysregulation of phosphoinositide signaling pathways can contribute to tumorigenesis; thus understanding Ins(1,4,5,6)P4's role could lead to novel therapeutic strategies.
  • Neurological Disorders : Given its influence on neurotransmitter release and calcium signaling, this compound may also have implications for neurological health.

Mécanisme D'action

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) exerts its effects by interacting with specific protein domains sensitive to its inositol phosphate structure. This interaction allows it to participate in the regulation of intracellular signaling cascades. The compound influences pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt), which are integral to processes such as cell growth, survival, and metabolism .

Comparaison Avec Des Composés Similaires

Structural Isomers of Inositol Tetraphosphates

Inositol tetraphosphates vary in phosphate group positioning, leading to distinct biochemical roles:

Compound Phosphate Positions Key Functions References
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium) 1,4,5,6 HDAC3 activation; nuclear receptor corepressor interaction
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium) 1,3,4,5 Substrate for kinases (e.g., Ins(1,3,4,5)P4 5-kinase); calcium signaling pathways
D-myo-Inositol-1,3,4,6-tetraphosphate (ammonium) 1,3,4,6 Intermediate in IP5/IP6 biosynthesis; substrate for IP kinases
L-myo-Inositol-1,4,5,6-tetraphosphate 1,4,5,6 Synthesized in avian/mammalian cells; no acute sensitivity to PAF stimulation

Key Observations :

  • Stereospecificity: The D-myo configuration of Ins(1,4,5,6)P4 is essential for HDAC3 binding, as the axial hydroxyl group at position 2 dictates its structural compatibility with the SMRT-SANT domain . In contrast, L-myo-Inositol-1,4,5,6-tetraphosphate lacks this interaction .
Comparison with Inositol Tris- and Pentaphosphates
Compound Phosphorylation Level Role in Signaling References
D-myo-Inositol-1,4,5-trisphosphate (sodium) Trisphosphate (1,4,5) Calcium mobilization via IP3 receptors; primary second messenger in PLC pathways
D-myo-Inositol-1,3,4,5,6-pentaphosphate Pentaphosphate Derived from Ins(1,4,5,6)P4 via 3-kinase; precursor to IP6 (phytic acid)

Functional Divergence :

  • Enzymatic Pathways: Ins(1,4,5,6)P4 is metabolized to pentaphosphates via specific kinases (e.g., L-myo-inositol 1,4,5,6-tetraphosphate 3-kinase), unlike Ins(1,3,4,5)P4, which follows a separate phosphorylation route .
Pharmacological and Clinical Relevance
  • Surfactant Formulations : Ins(1,4,5,6)P4 (sodium salt) has been tested in surfactant formulations for respiratory distress syndrome, unlike Ins(1,2,6)P3, which lacks therapeutic application in this context .

Activité Biologique

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt), commonly referred to as Ins(1,4,5,6)P4, is a significant inositol phosphate involved in various cellular signaling pathways. This compound plays a crucial role in regulating calcium levels and influencing metabolic processes. Below is a detailed examination of its biological activity, mechanisms of action, and implications in health and disease.

Overview

D-myo-Inositol-1,4,5,6-tetraphosphate is synthesized from inositol trisphosphate through the action of specific kinases. It is recognized for its ability to modulate intracellular signaling by interacting with various proteins and enzymes. Its structure allows it to participate in numerous biochemical pathways that are critical for maintaining cellular homeostasis.

Calcium Signaling Regulation

  • Ins(1,4,5,6)P4 plays a pivotal role in calcium signaling by influencing calcium ion release from the endoplasmic reticulum and facilitating calcium influx through plasma membrane channels. This regulation is vital for processes such as muscle contraction and neurotransmitter release.

Antagonism of EGF Signaling

  • In response to Salmonella infection in intestinal epithelial cells, Ins(1,4,5,6)P4 levels increase significantly. This elevation antagonizes epidermal growth factor (EGF)-induced inhibition of calcium-mediated chloride secretion. The mechanism involves interference with phosphoinositide 3-kinase (PI3K) signaling pathways .

Protein Interactions

  • The compound binds to specific protein domains sensitive to its structure, influencing various downstream signaling cascades. This includes modulation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt), which are crucial for cell survival and metabolism .

Case Studies

  • Salmonella Infection Response
    • A study demonstrated that D-myo-Inositol-1,4,5,6-tetraphosphate levels increase 2-14 fold following Salmonella infection in human intestinal epithelial cells. This increase promotes chloride ion flux by antagonizing EGF signaling mediated through PI3K pathways .
  • Chloride Channel Regulation
    • Research indicates that D-myo-Inositol-1,4,5,6-tetraphosphate has a biphasic effect on epithelial Ca2+^{2+}-activated chloride channels—activating them at low calcium concentrations while inhibiting them at higher concentrations. This suggests potential therapeutic applications in conditions like cystic fibrosis and diabetic nephropathy .
Property Details
Molecular Formula C12_{12}H15_{15}Na4_{4}O12_{12}P4_{4}
Molecular Weight 457.21 g/mol
Solubility Highly soluble in water; stability under physiological pH
Biological Role Second messenger in signal transduction pathways

Implications in Health

D-myo-Inositol-1,4,5,6-tetraphosphate has been implicated in various health conditions due to its role in cellular signaling:

  • Metabolic Disorders : Its involvement in insulin signaling suggests potential relevance in diabetes management.
  • Cancer Research : Dysregulation of phosphoinositide signaling pathways can contribute to tumorigenesis; thus, understanding Ins(1,4,5,6)P4's role could lead to novel therapeutic strategies.
  • Neurological Disorders : Given its influence on neurotransmitter release and calcium signaling, this compound may also have implications for neurological health.

Q & A

Q. What are the key physicochemical properties of D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) relevant to experimental handling?

Methodological Answer: The compound has a molecular formula of C₆H₁₂O₁₈P₄·4Na and a molecular weight of 588 g/mol . Stability is maintained by storing it at -20°C in lyophilized or aliquoted form to prevent hydrolysis. Use desiccants to minimize moisture absorption, and avoid repeated freeze-thaw cycles to preserve functional integrity .

Q. What chromatographic methods are recommended for quantifying D-myo-Inositol-1,4,5,6-tetraphosphate in biological samples?

Methodological Answer: Anion-exchange chromatography coupled with LC-MS/MS is widely used for separation and quantification. Prepare analytical standards in methanol-water (5:95 v/v) and include internal standards like adenosine 5′-monophosphate (AMP) for normalization. Calibration curves should cover concentrations from 0.1–10 µM to ensure sensitivity across physiological ranges .

Q. How can researchers distinguish between D-myo-Inositol-1,4,5,6-tetraphosphate and its isomers in complex mixtures?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate isomers based on phosphate group positioning. Pair this with ion-pair chromatography (e.g., pentylamine as an ion-pairing agent) to resolve retention time differences. Structural confirmation can be achieved via NMR, focusing on axial/equatorial hydroxyl group orientations .

Q. What buffer systems are compatible with D-myo-Inositol-1,4,5,6-tetraphosphate in cell-based assays?

Methodological Answer: Use HEPES-buffered saline (pH 7.4) or Tris-HCl (pH 7.5) to maintain physiological pH. Avoid phosphate-based buffers (e.g., PBS) to prevent interference with inositol phosphate detection. For intracellular delivery, combine with permeabilization agents like digitonin (10–20 µg/mL) or electroporation .

Q. How should enzymatic degradation of inositol tetraphosphate be minimized during extraction from tissues?

Methodological Answer: Rapidly homogenize samples in ice-cold perchloric acid (5% v/v) or trichloroacetic acid (10% w/v) to denature phosphatases. Centrifuge at 12,000 × g for 10 minutes at 4°C, then neutralize supernatants with potassium bicarbonate before analysis. Include phosphatase inhibitors (e.g., sodium fluoride, β-glycerophosphate) in lysis buffers .

Advanced Research Questions

Q. How does the phosphorylation pattern of D-myo-Inositol-1,4,5,6-tetraphosphate influence its role as a cofactor in epigenetic regulation?

Methodological Answer: The axial hydroxyl group at carbon 2 enables specific binding to the DAD domain of HDAC3 , stabilizing its interaction with the SMRT corepressor. Investigate this using X-ray crystallography (as in PDB: 4A69) or mutagenesis (e.g., DAD domain truncation). Compare binding affinities via surface plasmon resonance (SPR) with Ins(1,4,5,6)P₄ analogs lacking the 4- or 6-phosphate groups .

Q. What experimental strategies resolve contradictions in cellular uptake mechanisms of D-myo-Inositol-1,4,5,6-tetraphosphate?

Methodological Answer: To differentiate passive diffusion from enzymatic hydrolysis:

  • Track InsP₁–InsP₅ levels over time using LC-MS/MS. A rise in lower phosphates (InsP₁–InsP₃) suggests enzymatic activity.
  • Use radiolabeled [³H]-Ins(1,4,5,6)P₄ to quantify uptake in presence/absence of ATPase inhibitors (e.g., ouabain).
  • Compare intracellular accumulation in wild-type vs. phosphatase-knockout cell lines .

Q. What role does D-myo-Inositol-1,4,5,6-tetraphosphate play in calcium signaling cross-talk with Ins(1,4,5)P₃?

Methodological Answer: Ins(1,4,5,6)P₄ does not directly activate Ins(1,4,5)P₃ receptors but may modulate calcium release indirectly by competing for phosphatase/kinase binding. Test this using:

  • Fluo-4 AM calcium imaging in cells treated with Ins(1,4,5,6)P₄ and Ins(1,4,5)P₃.
  • Knockdown of inositol polyphosphate 5-phosphatases (e.g., OCRL1) to assess metabolic interplay .

Q. How can researchers validate the specificity of antibodies targeting D-myo-Inositol-1,4,5,6-tetraphosphate?

Methodological Answer:

  • Perform competitive ELISA with structurally similar inositol phosphates (e.g., InsP₃, InsP₅).
  • Use immunoprecipitation followed by LC-MS/MS to confirm target identity.
  • Validate in knockout models (e.g., IPMK-deficient cells) lacking higher inositol phosphates .

Q. What in silico approaches predict the interaction networks of D-myo-Inositol-1,4,5,6-tetraphosphate in signaling pathways?

Methodological Answer:

  • Use molecular docking (AutoDock Vina) to model interactions with HDAC3 or phospholipase C isoforms.
  • Apply kinetic modeling (COPASI) to simulate metabolic flux between InsP₄, InsP₅, and InsP₆.
  • Leverage STRING-DB to map protein partners and Gene Ontology (GO) enrichment for pathway analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)
Reactant of Route 2
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.